Amiprilose
Overview
Description
Amiprilose, also known as SM1213 or Therafectin, is a synthetic carbohydrate with anti-inflammatory properties . It was developed for the treatment of rheumatoid arthritis . It has been shown to be an immunomodulator and anti-viral agent .
Synthesis Analysis
Amiprilose synthesis involves three synthesis methods . The molecular formula of Amiprilose is C14H27NO6 . The reaction conditions involve hydrogen chloride at ambient temperature .
Molecular Structure Analysis
The molecular structure of Amiprilose is determined by techniques such as X-ray crystallography . The molecular weight of Amiprilose hydrochloride is 341.83 .
Chemical Reactions Analysis
The most frequently used reactions in the synthesis of Amiprilose include amide formation, heterocycle formation, N-arylation, CO2H deprotection, N-alkylation, and reductive amination .
Physical And Chemical Properties Analysis
The physical properties of Amiprilose, such as hardness, topography, and hydrophilicity, are important parameters in its biological evaluation . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Scientific Research Applications
1. Treatment of Rheumatoid Arthritis
Amiprilose Hydrochloride has been studied as a treatment for rheumatoid arthritis. A study compared amiprilose hydrochloride to a placebo in a double-blind, randomized, multi-center study involving patients with rheumatoid arthritis. The research found significant improvement in patients treated with amiprilose HCl for clinical and laboratory parameters of disease activity, such as the number of swollen joints and improvement in the Paulus composite score criteria. This suggests that amiprilose HCl is an effective approach for treating rheumatoid arthritis (Trentham et al., 2000).
2. Amisulpride and Depression
A separate compound, Amisulpride, which is sometimes confused with Amiprilose, has been evaluated for its antidepressant properties. It is a potent antagonist at 5-HT7a receptors, which likely underlies its antidepressant actions. This was demonstrated in studies involving amisulpride in wild-type and 5-HT7 receptor knockout mice, where amisulpride's antidepressant actions were confirmed to be mediated through its interaction with these receptors (Abbas et al., 2009).
3. Pharmacology of Amisulpride in Clinical Application
Another research focused on the pharmacology of Amisulpride (not Amiprilose), highlighting its potent anti-psychotic efficacy. At lower doses, it relieves negative symptoms, while at higher doses, it is effective for positive symptoms and is well-tolerated. This indicates Amisulpride as a first-line drug for schizophrenia (Pan Bao-zhong, 2011).
Safety And Hazards
properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO6.ClH/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14;/h9-13,16-17H,5-8H2,1-4H3;1H/t9-,10-,11+,12-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNRORZRFGUAKL-ADMBVFOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)OCCCN(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56824-20-5 (Parent) | |
Record name | Amiprilose hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
341.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amiprilose hydrochloride | |
CAS RN |
60414-06-4, 56824-20-5 | |
Record name | Amiprilose hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amiprilose hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIPRILOSE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/546994B3VA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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